1-Aminopropane-2-sulfonyl fluoride;hydrochloride
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Overview
Description
1-Aminopropane-2-sulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C3H8FNO2S·HCl. It is known for its unique properties and applications in various scientific fields. This compound is typically used in research settings due to its reactivity and potential for forming various derivatives .
Preparation Methods
The synthesis of 1-aminopropane-2-sulfonyl fluoride;hydrochloride involves several steps. One common method includes the reaction of 1-aminopropane-2-sulfonyl fluoride with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
1-Aminopropane-2-sulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives under specific conditions.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the fluoride group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Aminopropane-2-sulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with amino acid residues.
Medicine: Research into potential therapeutic applications includes its use as a precursor for developing new drugs.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-aminopropane-2-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Aminopropane-2-sulfonyl fluoride;hydrochloride can be compared with other similar compounds, such as:
1-Aminopropane-2-sulfonic acid: Lacks the fluoride group, making it less reactive in certain substitution reactions.
1-Aminopropane-2-sulfonyl chloride: Contains a chloride group instead of fluoride, which can alter its reactivity and applications.
1-Aminopropane-2-sulfonyl bromide: Similar to the chloride derivative but with different reactivity due to the bromide group.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable hydrochloride salts, which can be advantageous in various applications .
Properties
IUPAC Name |
1-aminopropane-2-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO2S.ClH/c1-3(2-5)8(4,6)7;/h3H,2,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXUUESHNXFART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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